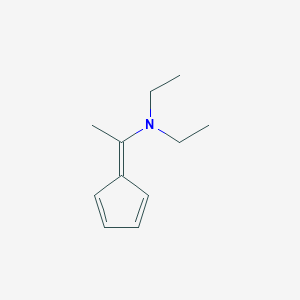
1-(Cyclopenta-2,4-dien-1-ylidene)-N,N-diethylethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopenta-2,4-dien-1-ylidene)-N,N-diethylethan-1-amine is an organic compound characterized by its unique structure, which includes a cyclopentadienylidene moiety attached to an ethylamine group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopenta-2,4-dien-1-ylidene)-N,N-diethylethan-1-amine typically involves the reaction of cyclopentadiene with diethylamine under specific conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopenta-2,4-dien-1-ylidene)-N,N-diethylethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are crucial for the successful completion of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Scientific Research Applications
1-(Cyclopenta-2,4-dien-1-ylidene)-N,N-diethylethan-1-amine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Cyclopenta-2,4-dien-1-ylidene)-N,N-diethylethan-1-amine involves its interaction with molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets through binding or chemical modification, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
Cyclopenta-2,4-dien-1-yltrimethylsilane: Shares the cyclopentadienylidene moiety but differs in the attached functional groups.
Cyclopenta-2,4-dien-1-ylidenepyridin-1-ide: Another compound with a cyclopentadienylidene structure, but with a pyridine ring.
Uniqueness
1-(Cyclopenta-2,4-dien-1-ylidene)-N,N-diethylethan-1-amine is unique due to its specific combination of the cyclopentadienylidene moiety with an ethylamine group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
502916-07-6 |
|---|---|
Molecular Formula |
C11H17N |
Molecular Weight |
163.26 g/mol |
IUPAC Name |
1-cyclopenta-2,4-dien-1-ylidene-N,N-diethylethanamine |
InChI |
InChI=1S/C11H17N/c1-4-12(5-2)10(3)11-8-6-7-9-11/h6-9H,4-5H2,1-3H3 |
InChI Key |
CNKWVIQDOJCKJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=C1C=CC=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




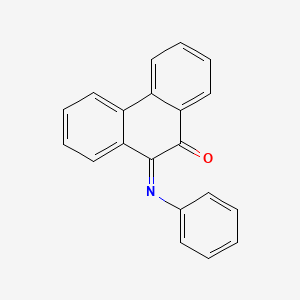
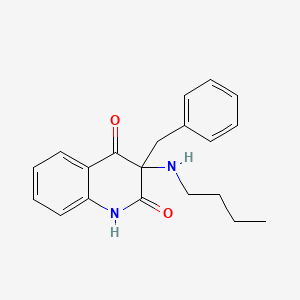
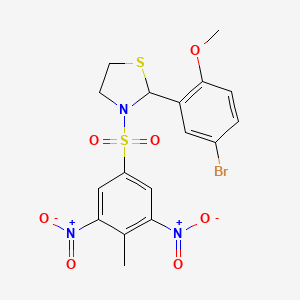
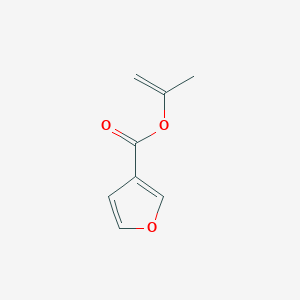
![[(2S)-4-Oxo-4-(2-oxo-1,3-oxazolidin-3-yl)butan-2-yl]propanedinitrile](/img/structure/B14232691.png)

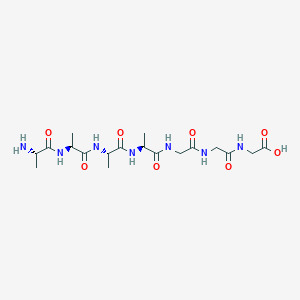

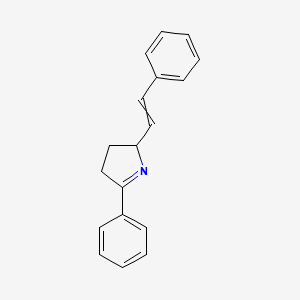

![Ethyl 3-{4-methoxy-3-[(prop-2-yn-1-yl)oxy]phenyl}propanoate](/img/structure/B14232724.png)

